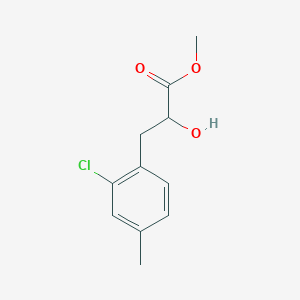

Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate

Description

Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate is a chiral ester derivative featuring a hydroxypropanoate backbone substituted with a 2-chloro-4-methylphenyl group. The chloro and methyl substituents on the phenyl ring influence its electronic and steric properties, impacting solubility, lipophilicity, and intermolecular interactions.

Properties

Molecular Formula |

C11H13ClO3 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C11H13ClO3/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |

InChI Key |

XMCJTYVLNHIBPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)OC)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 3-(2-chloro-4-methylphenyl)-2-oxopropanoate.

Reduction: 3-(2-chloro-4-methylphenyl)-2-hydroxypropanol.

Substitution: 3-(2-methoxy-4-methylphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro-substituted aromatic ring can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate and related compounds:

Physicochemical Properties

- Lipophilicity : Dichloro-substituted analogs (e.g., 2,4-dichlorophenyl) exhibit higher logP values (~3.0) compared to the target compound (~2.5), suggesting greater membrane permeability but reduced aqueous solubility .

- The target’s methyl group may sterically hinder such interactions .

- Crystallinity: Compounds with heterocyclic cores (e.g., imidazolidinone in ) exhibit complex crystal packing due to hydrogen bonds (C–H···O), whereas simpler esters like the target may form less stable crystalline phases .

Research Findings and Gaps

- Activity Data : While the anti-tuberculosis and phytotoxic activities of analogs are documented, the target compound’s biological profile remains unstudied. Comparative assays (e.g., microbial inhibition, cytotoxicity) are needed.

- Stereochemical Impact : underscores the importance of chirality, yet the target’s stereochemical configuration (if applicable) is unspecified. Resolution of enantiomers could reveal differential bioactivity .

- Structure-Activity Relationships (SAR) : The dichloro and methoxy substituents in suggest that halogenation enhances bioactivity, but methyl groups may balance lipophilicity and toxicity. Systematic SAR studies are warranted .

Biological Activity

Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C11H13ClO3

- Molecular Weight : 232.68 g/mol

- IUPAC Name : Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate

- CAS Number : [insert CAS number]

The biological activity of Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the chloro and methyl groups on the aromatic ring enhances the compound's lipophilicity, which may facilitate its penetration into cellular membranes.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways.

- Receptor Binding : It may interact with various receptors, influencing signaling pathways associated with inflammation and cancer.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate:

- In vitro Studies : Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values for these effects range from 10 to 30 µM, indicating moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer (MCF-7) | 15 |

| Colon Cancer (HCT116) | 20 |

| Lung Cancer (A549) | 25 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects:

- In vivo Studies : In animal models, Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate demonstrated a reduction in inflammatory markers when administered during induced inflammation scenarios.

Case Studies

-

Study on Enzyme Inhibition :

- A study published in Journal of Medicinal Chemistry indicated that Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The study reported an IC50 value of approximately 12 µM against COX-1 and COX-2.

-

Anticancer Activity Assessment :

- A research article detailed the screening of various derivatives of this compound against cancer cell lines, noting that modifications to the substituents on the aromatic ring significantly affected biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.